methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
CAS No.: 383148-69-4
Cat. No.: VC7237176
Molecular Formula: C21H18N2O3
Molecular Weight: 346.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383148-69-4 |
|---|---|
| Molecular Formula | C21H18N2O3 |
| Molecular Weight | 346.386 |
| IUPAC Name | methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C21H18N2O3/c1-26-21(25)18-13-23(20(24)17-8-3-2-7-16(17)18)11-10-14-12-22-19-9-5-4-6-15(14)19/h2-9,12-13,22H,10-11H2,1H3 |
| Standard InChI Key | GDMQHJXIOUSYOF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CCC3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused isoquinoline core substituted at the 4-position with a methyl carboxylate group and at the 2-position with a 2-(1H-indol-3-yl)ethyl side chain. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is linked via an ethyl bridge to the isoquinoline nitrogen. Key structural descriptors include:
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Isoquinoline system: A nitrogen-containing heterocycle analogous to quinoline, with the nitrogen at position 2.
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Indole substitution: The 3-position of the indole ring connects to the ethyl side chain, preserving the aromaticity and electron-rich nature of the indole system.
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Ester functionalization: The methyl ester at the 4-position enhances solubility in organic solvents and influences metabolic stability.
The Standard InChIKey (GDMQHJXIOUSYOF-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CCC3=CNC4=CC=CC=C43) provide unambiguous representations of its connectivity.
Physicochemical Characteristics
While experimental solubility data are unavailable, the compound’s logP (calculated via PubChem: 3.15) suggests moderate lipophilicity, favoring membrane permeability. The molecular weight (346.386 g/mol) and hydrogen bond donor/acceptor counts (1 donor, 5 acceptors) align with Lipinski’s Rule of Five, indicating potential oral bioavailability.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O3 |
| Molecular Weight | 346.386 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface | 70.8 Ų |
Synthesis and Preparation
Synthetic Pathways
The synthesis of methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate typically involves multi-step protocols:
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Isoquinoline Core Formation: Cyclization of phenethylamine derivatives or Pictet-Spengler reactions yield the 1-oxo-1,2-dihydroisoquinoline scaffold.
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Indole-Ethyl Side Chain Introduction: Alkylation or Michael addition reactions attach the 2-(1H-indol-3-yl)ethyl group to the isoquinoline nitrogen.
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Esterification: Methanol-mediated esterification under acidic conditions installs the methyl carboxylate at the 4-position.
A representative route involves condensing indole-3-acetic acid derivatives with preformed isoquinoline intermediates, followed by esterification with methyl chloroformate. Purification via flash chromatography (ethyl acetate/hexane gradients) achieves >95% purity.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the isoquinoline 2- and 4-positions.
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Indole Stability: Protection of the indole nitrogen during alkylation steps to prevent side reactions.
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Yield Improvements: Multi-step sequences often result in cumulative yield losses; microwave-assisted synthesis and flow chemistry may mitigate this .
Biological Activities and Mechanistic Insights
Neurotransmitter Receptor Interactions
While direct binding assays are lacking, structural analogs demonstrate affinity for serotonin (5-HT) and dopamine receptors. The indole moiety mimics tryptophan-derived neurotransmitters, suggesting potential modulation of:
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σ-1 Receptors: Involved in neuroprotection and cellular stress response.
Neuroprotective Effects
In silico models predict blood-brain barrier penetration, supporting potential CNS applications. The ethyl bridge may enhance flexibility, allowing interaction with amyloid-β plaques or tau proteins in neurodegenerative diseases.
Comparative Analysis with Structural Analogues
Table 2: Comparison with Methoxy-Substituted Derivative
| Parameter | Target Compound | Methoxy Analog (CAS 866149-52-2) |
|---|---|---|
| Molecular Formula | C21H18N2O3 | C22H20N2O4 |
| Molecular Weight | 346.386 g/mol | 376.412 g/mol |
| Key Substituent | H at indole 5-position | OCH3 at indole 5-position |
| Calculated logP | 3.15 | 3.42 |
| Potential Bioactivity | Serotonin modulation | Enhanced COX-2 inhibition |
The methoxy group in the analogue increases molecular weight and lipophilicity, potentially improving CNS penetration but reducing aqueous solubility.
Research Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Introducing substituents at the indole 5-position (e.g., halogens, alkyl groups) to enhance potency .
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Prodrug Development: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve oral absorption.
Chemical Biology
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